molecular formula C10H11NO4 B173416 Ethyl 4-methyl-3-nitrobenzoate CAS No. 19013-15-1

Ethyl 4-methyl-3-nitrobenzoate

Cat. No. B173416
CAS RN: 19013-15-1
M. Wt: 209.2 g/mol
InChI Key: FWOACYVHDUBZDT-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-nitrobenzoate is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.2 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of this compound can be achieved through the nitration of methyl benzoate . This process involves the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate . The synthesis process involves the use of concentrated sulfuric acid and nitric acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO4/c1-3-15-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure .


Chemical Reactions Analysis

The nitration of methyl benzoate, a process involved in the synthesis of this compound, is an example of an electrophilic aromatic substitution reaction . The carbonyl group of methyl benzoate acts as an electron withdrawing group, which deactivates the benzene ring .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 209.2 and its linear formula is C10H11NO4 .

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 4-methyl-3-nitrobenzoate is involved in various chemical synthesis processes. Studies have shown its use in the synthesis of diaryl disulfides and related benzoic acids through the action of sodium hydroxide on specific esters (El-Hegazy, El-Bardan, & Hamed, 1994). Another research highlights the synthesis and spectral studies of similar compounds, indicating its role in the formation of various ester derivatives (El-Bardan, 1992).

Solubility and Thermodynamic Modeling

The solubility and thermodynamic behavior of compounds related to this compound have been studied extensively. A study focusing on 3-methyl-4-nitrobenzoic acid explored its solubility in various organic solvents, providing insights into its dissolution process and thermodynamic properties (Wu, Di, Zhang, & Zhang, 2016).

Nonlinear Optical Properties

This compound and its derivatives have been examined for their nonlinear optical properties. A study on hydrazone derivatives, including a related compound, investigated their third-order nonlinear optical properties, indicating potential applications in photonic devices (Nair et al., 2022).

Esterification Catalysis

Research has been conducted on the synthesis of this compound using various catalysts. A study exploring the use of TiO2/Fe3+ as a catalyst demonstrated effective esterification reactions (Rong-geng, 2012). Another study investigated the esterification of 4-nitrobenzoic acid using acidic ionic liquid as a catalyst, achieving a high yield (Hong-ze, 2013).

Crystal Structure Analysis

The crystal structure of compounds similar to this compound has been analyzed to understand their molecular interactions. A study on ethyl 4-butylamino-3-nitrobenzoate revealed intramolecular and intermolecular hydrogen bonding in its crystal structure (Narendra Babu et al., 2009).

Pharmacological Applications

While focusing on non-drug-related applications, it's notable that derivatives of this compound have been explored for their potential pharmacological activities. A compound synthesized from 4-(methylamino)-3-nitrobenzoic acid exhibited anti-gastric cancer activity in vitro (Liu et al., 2019).

Safety and Hazards

When handling Ethyl 4-methyl-3-nitrobenzoate, it is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid dust formation, and avoid breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers

There are several papers related to this compound. One paper discusses the synthesis of benzocaine, which involves the esterification of p-nitrobenzoic acid, a process similar to the synthesis of this compound . Another paper discusses the preparation of Ethyl 4-Nitrobenzoate using ultradispersed natural zeolite catalysts .

Mechanism of Action

Target of Action

Ethyl 4-methyl-3-nitrobenzoate is a chemical compound that primarily targets the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It undergoes nitration , a process where a nitro group is added to an organic compound . This is followed by reduction , which involves the gain of electrons or loss of oxygen, converting the nitro group to an amine . The compound can also undergo Friedel-Crafts acylation , a process that introduces an acyl group into the compound .

Biochemical Pathways

The biochemical pathways affected by this compound involve the nitration and reduction of aromatic compounds . Nitration introduces a nitro group into the compound, which can then be reduced to an amine . These reactions can lead to the formation of new compounds with different properties.

Pharmacokinetics

ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be inferred from its chemical structure and the known properties of similar compounds. For instance, it is likely that the compound is absorbed and distributed throughout the body, metabolized by enzymatic reactions, and excreted through the kidneys .

Result of Action

The result of this compound’s action is the transformation of the target compound through the addition of a nitro group and its subsequent reduction to an amine . This can lead to the formation of new compounds with different chemical and physical properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the nitration reaction can be affected by the temperature and the presence of catalysts . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and the presence of other chemicals .

properties

IUPAC Name

ethyl 4-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOACYVHDUBZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565861
Record name Ethyl 4-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19013-15-1
Record name Ethyl 4-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methyl-3-nitro-benzoic acid (71 g, 0.39 mol) was dissolved in dry EtOH (600 mL) and dry HCl gas was bubbled into the solution for 5 min. The reaction was heated to 90° C. under N2 for 20 h, then cooled and concentrated to give 4-methyl-3-nitro-benzoic acid ethyl ester as a straw-color liquid (80.0 g, yield 98%).
Quantity
71 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

4-Methyl-3-nitrobenzoic acid (71 g, 0.39 mol) is dissolved in dry ethanol (600 mL) and dry HCl gas is bubbled into the solution for 5 min. The reaction mixture is heated to 90° C. under N2 for 20 h. The solvent is removed under vacuum to afford the title compound as a straw-colored liquid (80.0 g, 98%).
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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